

# Preliminary Efficacy of BI-4924: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Analysis of the Potent and Selective PHGDH Inhibitor

This technical guide provides a comprehensive summary of the preliminary efficacy data for **BI-4924**, a novel inhibitor of phosphoglycerate dehydrogenase (PHGDH). Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, quantitative efficacy, and experimental protocols associated with **BI-4924**, offering a foundational resource for its potential therapeutic applications in oncology.

## Introduction: Targeting Cancer Metabolism with BI-4924

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such pathway is the de novo serine biosynthesis pathway, for which phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme.[1][2][3] PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2] Elevated PHGDH expression is observed in various cancers, including triple-negative breast cancer and melanoma, and is associated with poor prognosis. This dependency on PHGDH makes it a compelling target for anti-cancer therapy.

**BI-4924** is a highly potent and selective, co-factor nicotinamide adenine dinucleotide (NADH/NAD+)-competitive inhibitor of PHGDH. Its development represents a significant step towards targeting the metabolic vulnerabilities of cancer cells. For cellular experiments, the



ester prodrug BI-4916 is often utilized due to its enhanced cell permeability, which then intracellularly converts to the active drug, **BI-4924**.

#### **Mechanism of Action**

**BI-4924** functions by competitively binding to the NAD+/NADH binding site of PHGDH, thereby inhibiting its enzymatic activity. This blockade of PHGDH disrupts the de novo synthesis of serine, an amino acid crucial for various cellular processes, including protein synthesis, nucleotide production, and redox homeostasis. The inhibition of this pathway can lead to reduced cancer cell proliferation and survival, particularly in tumors with high PHGDH expression.

Beyond its role in serine synthesis, PHGDH has been shown to interact with translation initiation factors eIF4A1 and eIF4E, promoting the assembly of the eIF4F complex and subsequent protein expression. By inhibiting PHGDH, **BI-4924** may also disrupt these non-canonical functions, further contributing to its anti-tumor effects.

### **Quantitative Efficacy Data**

The following tables summarize the in vitro potency and pharmacokinetic properties of BI-4924.

Table 1: In Vitro Potency of BI-4924

| Assay                                        | Parameter             | Value (nM) |
|----------------------------------------------|-----------------------|------------|
| PHGDH Enzymatic Assay<br>(NAD+ high, 250 μM) | IC50                  | 3          |
| Surface Plasmon Resonance<br>(SPR)           | Binding Affinity (Kd) | 26         |
| Cellular Serine Biosynthesis<br>(72 h)       | IC50                  | 2,200      |

Table 2: In Vitro DMPK and Physicochemical Parameters of BI-4924



| Parameter                                               | Value           |
|---------------------------------------------------------|-----------------|
| Molecular Weight (Da, free base)                        | 499.4           |
| logD @ pH 11                                            | 0.62            |
| Solubility @ pH 7 (μg/mL)                               | 59              |
| Caco-2 Permeability AB @ pH 7.4 (10 <sup>-6</sup> cm/s) | 0.21            |
| Caco-2 Efflux Ratio                                     | 10.8            |
| Microsomal Stability (human/mouse/rat) (% QH)           | <24 / <24 / <23 |
| Hepatocyte Stability (mouse) (% QH)                     | 32              |
| Plasma Protein Binding (mouse) (%)                      | 99.6            |
| CYP 3A4 Inhibition (IC50, μM)                           | >50             |
| CYP 2C8 Inhibition (IC50, μM)                           | 31              |
| CYP 2C9 Inhibition (IC50, μM)                           | >50             |
| CYP 2C19 Inhibition (IC50, μM)                          | >50             |
| CYP 2D6 Inhibition (IC50, μM)                           | >50             |

#### **Experimental Protocols**

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

#### **PHGDH Enzymatic Assay**

The in vitro inhibitory activity of **BI-4924** on PHGDH was determined using a biochemical assay with high concentrations of the cofactor NAD+ (250  $\mu$ M). The assay measures the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate by recombinant human PHGDH. The reaction progress is monitored, and the concentration of **BI-4924** that inhibits 50% of the enzyme's activity (IC50) is calculated.

#### **Surface Plasmon Resonance (SPR)**



The binding affinity of **BI-4924** to PHGDH was quantified using Surface Plasmon Resonance (SPR). Recombinant PHGDH is immobilized on a sensor chip, and solutions of **BI-4924** at various concentrations are flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to determine the association and dissociation rate constants, from which the equilibrium dissociation constant (Kd) is calculated.

#### **Cellular Serine Biosynthesis Assay**

The ability of **BI-4924** to inhibit de novo serine synthesis in a cellular context was assessed using a stable isotope labeling experiment. Cancer cells are cultured in the presence of <sup>13</sup>C-labeled glucose and varying concentrations of **BI-4924** for 72 hours. The levels of <sup>13</sup>C-labeled serine are then measured by mass spectrometry. The IC50 value represents the concentration of **BI-4924** required to reduce the amount of newly synthesized serine by 50%.

#### Visualizing the Impact of BI-4924

The following diagrams illustrate the mechanism of action of **BI-4924** and a typical experimental workflow.





Click to download full resolution via product page

Caption: Mechanism of **BI-4924** in the serine biosynthesis pathway.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924 Disrupts Serine Biosynthesis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Efficacy of BI-4924: A Technical Overview for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8106016#preliminary-studies-on-bi-4924-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com